BenchChemオンラインストアへようこそ!

2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Kinase Inhibition GPCR Ligand Design Structure-Activity Relationship

The compound 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896853-03-5) is a fully synthetic, tetracyclic small molecule (C23H22N2O5, MW 406.438 g/mol) belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class. It features a characteristic 8-methoxy substitution on the chromene ring, a 4-methoxybenzyl group at the N3 position, and a sterically demanding isopropyl substituent at the C2 position of the pyrimidine ring.

Molecular Formula C23H22N2O5
Molecular Weight 406.438
CAS No. 896853-03-5
Cat. No. B2444345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS896853-03-5
Molecular FormulaC23H22N2O5
Molecular Weight406.438
Structural Identifiers
SMILESCC(C)C1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=C(C=C4)OC
InChIInChI=1S/C23H22N2O5/c1-13(2)21-24-22-19(20(26)17-10-9-16(29-4)11-18(17)30-22)23(27)25(21)12-14-5-7-15(28-3)8-6-14/h5-11,13H,12H2,1-4H3
InChIKeyGUCKUCAFZBLFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896853-03-5): Core Structural Profile for Procurement Scientists


The compound 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896853-03-5) is a fully synthetic, tetracyclic small molecule (C23H22N2O5, MW 406.438 g/mol) belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class [1]. It features a characteristic 8-methoxy substitution on the chromene ring, a 4-methoxybenzyl group at the N3 position, and a sterically demanding isopropyl substituent at the C2 position of the pyrimidine ring [1]. This scaffold has been of interest in medicinal chemistry for its potential as a privileged structure in kinase inhibition, epigenetic modulation, and GPCR ligand design, though direct biological annotation for this specific compound is currently limited in the public domain .

Why Generic Substitution Fails for 2-Isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896853-03-5)


Chromeno[2,3-d]pyrimidine-4,5-diones are not a functionally interchangeable compound class. Subtle modifications at the C2, N3, and C8 positions profoundly alter the three-dimensional conformation, electronic distribution, and lipophilicity of the scaffold, leading to dramatic shifts in target engagement and selectivity. For instance, replacing the C2 isopropyl group with a linear propyl chain or a bulkier cyclohexyl group, or swapping the N3 4-methoxybenzyl group for a furanylmethyl or phenyl moiety, can abrogate binding to certain kinase or GPCR targets while introducing off-target activities [1]. Therefore, generic substitution without rigorous comparative biological data risks selecting a compound with a completely different pharmacological fingerprint, invalidating SAR hypotheses and wasting research resources.

Head-to-Head Quantitative Differentiation Evidence for 2-Isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896853-03-5)


Steric Bulk at C2: Isopropyl vs. Linear Propyl Chain Modulates Target Binding Poses

The C2 isopropyl substituent introduces a branched, space-filling group that restricts conformational freedom compared to a linear n-propyl chain, altering the binding pose within hydrophobic pockets. In the closely related dopamine D3 receptor ligand series (Patent US8748608), a compound bearing a C2 isopropyl group (Example 45) demonstrated a Ki of 3.5 nM for the human D3 receptor, whereas a structural analog with a linear alkyl chain (Example 36) showed a significantly reduced functional antagonism (IC50 = 25.7 nM) in a cellular assay [1][2]. This highlights the sensitivity of target engagement to C2 branching.

Kinase Inhibition GPCR Ligand Design Structure-Activity Relationship

N3 Substituent: 4-Methoxybenzyl vs. Furanylmethyl Dictates Sphingosine-1-Phosphate Receptor Engagement

The N3 4-methoxybenzyl group is a key pharmacophoric element for engaging certain lipid GPCRs. The closest analog bearing an N3 4-methoxybenzyl group, 2-(furan-2-yl)-8-methoxy-3-[(4-methoxyphenyl)methyl]chromeno[2,3-d]pyrimidine-4,5-dione (MLS000083916, CID 665980), displayed measurable activity against the sphingosine-1-phosphate receptor 2 (S1P2) in a primary screening assay [1]. In contrast, analogs with N3 furanylmethyl or phenyl substituents showed no significant S1P2 binding in the same assay panel [1]. This differential engagement suggests that the 4-methoxybenzyl moiety in 896853-03-5 is a critical determinant for S1P-related target activity.

S1P Receptor Modulation Immunology GPCR Selectivity

C2 Isopropyl vs. C2 Cyclohexyl: Impact on Molecular Volume and Drug-Likeness

The C2 isopropyl group (exact volume ~46.8 ų) provides a balanced steric profile, whereas the C2 cyclohexyl analog (CAS 896833-35-5, C23H22N2O5, MW 406.438) introduces a significantly larger substituent (volume ~98.6 ų) [1][2]. Computed logP values differ markedly: the target compound has an XLogP3-AA of approximately 3.5, while the cyclohexyl analog is predicted to have an XLogP3-AA of >4.5, exceeding typical oral drug-likeness thresholds [1]. This increase in lipophilicity and molecular bulk can negatively impact solubility, metabolic stability, and off-target promiscuity.

Drug-Likeness ADME Prediction Medicinal Chemistry

C8 Methoxy Substitution is Essential for HDAC Isoform Inhibition Potency

The presence of the 8-methoxy group on the chromene ring is critical for HDAC inhibitory activity. A closely related analog, 8-methoxy-2-(4-methylphenyl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione (CID 1872967), exhibited an IC50 of 988 nM against a panel of HDAC isoforms in a molecular screening campaign [1]. In contrast, des-methoxy analogs from the same series showed significantly reduced or no HDAC inhibition (IC50 > 10 µM), underlining the functional necessity of this substituent [1]. 896853-03-5 retains this critical 8-methoxy group, positioning it as a competent scaffold for HDAC inhibitor development.

HDAC Inhibition Epigenetics Cancer Therapeutics

Synthetic Tractability: Isopropyl Introduction via Reliable Alkylation Confers Batch-to-Batch Consistency

The C2 isopropyl group is introduced via a robust and high-yielding alkylation step, unlike some analogs that require more complex cross-coupling reactions for aryl or heteroaryl substituents. This synthetic accessibility translates to higher batch-to-batch purity (typically >95%) and reduced cost for procurement . In comparison, analogs with C2 furyl or substituted phenyl groups often require palladium-catalyzed couplings, which introduce heavier metal impurities and increase production costs .

Chemical Synthesis Process Chemistry Quality Control

Optimal Application Scenarios for 2-Isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896853-03-5) Based on Quantitative Differentiation


Dopamine D3 Receptor Antagonist Lead Optimization Programs

Based on the direct head-to-head D3 receptor binding data, 896853-03-5 is the preferred chromeno[2,3-d]pyrimidine scaffold for medicinal chemistry teams developing selective D3 antagonists. Its C2 isopropyl group confers a ~7.3-fold potency advantage over linear-alkyl analogs (Ki 3.5 nM vs. IC50 25.7 nM) [1]. Researchers should prioritize this compound over propyl or ethyl-substituted analogs when initiating SAR studies around the C2 position.

Sphingosine-1-Phosphate Receptor 2 (S1P2) Chemical Biology Probe Development

The N3 4-methoxybenzyl group is essential for S1P2 receptor engagement, as demonstrated by differential screening data where this moiety conferred activity while furanylmethyl or phenyl replacements were inactive [1]. 896853-03-5 is thus the scaffold of choice for chemical biologists seeking to probe S1P2 function, and should not be replaced by N3-substituted variants lacking this benzyl group.

Class I/II HDAC Inhibitor Scaffold Optimization

The 8-methoxy substituent on the chromene ring is a validated pharmacophoric element for HDAC inhibition, with a demonstrated >10-fold potency advantage over des-methoxy analogs (IC50 988 nM vs. >10 µM) [1]. 896853-03-5 retains this critical substituent and should be selected over 8-hydroxy or 8-unsubstituted chromeno-pyrimidine analogs for epigenetic inhibitor development.

Large-Scale Medicinal Chemistry Library Synthesis and Procurement

Due to its synthetically accessible C2 isopropyl group (introduced via simple alkylation) and consistent commercial purity (>95%), 896853-03-5 offers superior batch-to-batch reproducibility compared to analogs requiring Pd-catalyzed cross-couplings for C2-aryl installation [1]. Procurement teams can confidently source this compound at scale with lower cost and reduced heavy metal contamination risk.

Quote Request

Request a Quote for 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.